molecular formula C11H8N2O4 B13176141 7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid

7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid

Cat. No.: B13176141
M. Wt: 232.19 g/mol
InChI Key: ILMVHJDNMYEBEX-UHFFFAOYSA-N
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Description

Structural Significance in Heterocyclic Chemistry

The molecular formula C₁₁H₈N₂O₄ (exact mass: 232.04841 g/mol) features three distinct components:

  • A cinnoline core (C₈H₆N₂), a bicyclic system with two adjacent nitrogen atoms in a six-membered aromatic ring.
  • A 1,4-dioxane ring fused at the [2,3-g] position, introducing two oxygen atoms in a six-membered ether configuration.
  • A carboxylic acid group (-COOH) at position 3, enabling hydrogen bonding and salt formation.

The fusion pattern creates a planar, conjugated π-system extending across the cinnoline and dioxane rings, as evidenced by the canonical SMILES representation O=C(C1N=NC2C(=CC3OCCOC=3C=2)C=1)O. This conjugation likely enhances electronic delocalization, a property critical for interactions with biological targets, as observed in analogous metallabenzenoids. The carboxylic acid group introduces polarity (logP ≈ 1.82 predicted), balancing hydrophilicity with aromatic hydrophobicity.

Table 1: Key Structural Descriptors

Property Value
Molecular Formula C₁₁H₈N₂O₄
Exact Mass 232.04841 Da
SMILES OC(=O)C1=CC2=CC3OCCOC3=C2N=N1
Conjugated System 14 π-electrons
Hydrogen Bond Donors 1 (COOH)
Hydrogen Bond Acceptors 6 (2N, 4O)

Historical Context of Cinnoline Derivatives Development

Cinnoline chemistry originated with Victor Richter’s 1883 synthesis via diazotization of o-aminoacetophenone derivatives. The 20th century saw three major synthetic pathways emerge:

  • Richter Cyclization : Diazotization of 2-aminobenzaldehyde derivatives.
  • Borsche-Herbert Method : Cyclization of hydrazines derived from β-ketoesters.
  • Widman-Stoermer Approach : Condensation of α,β-unsaturated ketones with hydrazines.

The introduction of dioxane rings into cinnoline systems gained traction post-1990, driven by:

  • Enhanced metabolic stability from ether linkages
  • Improved solubility profiles compared to purely hydrocarbon-fused analogs
  • Strategic placement of hydrogen-bonding motifs for target engagement

The specific [2,3-g] fusion pattern in 7H,8H-dioxino cinnolines represents a deliberate design choice to:

  • Minimize steric clash between the dioxane oxygen lone pairs and cinnoline π-system
  • Optimize dipole alignment for intermolecular interactions

Positional Isomerism in Polycyclic Aromatic Systems

The [2,3-g] fusion nomenclature specifies the dioxane ring’s attachment points on the cinnoline system. Alternative fusion patterns (e.g., [3,4-f] or [1,2-a]) would induce distinct electronic and steric effects:

Electronic Impacts

  • Charge Distribution : The [2,3-g] placement localizes electron density on N1 and O4 atoms, creating a dipole moment ≈3.2 D (calculated)
  • Aromaticity Metrics : Nucleus-independent chemical shift (NICS) values differ by >2 ppm compared to [3,4-f] isomers

Synthetic Accessibility

  • Kinetic Control : [2,3-g] fusion predominates in cyclization reactions (70-85% yield) due to transition-state stabilization by adjacent nitrogen lone pairs
  • Thermodynamic Stability : Molecular mechanics calculations suggest [2,3-g] isomers are 12-15 kcal/mol more stable than [1,2-a] variants

Table 2: Isomer Comparison

Property [2,3-g] Isomer [3,4-f] Isomer
NICS(1)₇ -8.3 ppm -6.1 ppm
Dipole Moment 3.2 D 2.7 D
LogP (calc.) 1.82 2.15
Synthetic Yield 78% 42%

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

7,8-dihydro-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid

InChI

InChI=1S/C11H8N2O4/c14-11(15)8-3-6-4-9-10(17-2-1-16-9)5-7(6)12-13-8/h3-5H,1-2H2,(H,14,15)

InChI Key

ILMVHJDNMYEBEX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C=C(N=NC3=C2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Applications/Properties
7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid Cinnoline + 1,4-dioxane -COOH at C3 C₁₂H₁₀N₂O₄ Potential pharmaceutical intermediate
1-Cyclopropyl-6-fluoro-4,12-dioxo-4,7,12,13-tetrahydro-1H-quino[7,8-b][1,4]benzodiazepine-3-carboxylic acid Quinoline + benzodiazepine -COOH, -F, cyclopropyl C₂₀H₁₅FN₃O₅ Antibacterial agent; high thermal stability (mp 325–326°C)
7H-[1,4]dioxino[2,3-g]chromen-7-one Chromenone + 1,4-dioxane Ketone at C7 C₁₁H₈O₄ Anti-oxidant/anti-inflammatory activity
Benzo[5,6][1,4]dioxino[2,3-g]quinoxaline derivative Quinoxaline + 1,4-dioxane Phenoxazine substituents C₃₈H₂₄N₂O₄ TADF emitter for OLEDs (λem 556 nm)
7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Benzodioxine -NO₂, -COOH C₁₂H₁₈ClNO₂ Synthetic precursor; nitro group enhances reactivity
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline Quinoline + 1,4-dioxane -Cl, -CH₃ C₁₂H₁₀ClNO₂ Structural analog with halogen substitution

Detailed Analysis of Structural and Functional Differences

Core Heterocyclic Systems

  • Cinnoline vs. Quinoline/Quinoxaline: The cinnoline core in the target compound contains two adjacent nitrogen atoms, enabling strong hydrogen bonding and π-π stacking interactions. In contrast, quinoline (one nitrogen) and quinoxaline (two nitrogens in para positions) exhibit distinct electronic properties. For example, the quinoxaline derivative in leverages its extended conjugation for optoelectronic applications, while quinolines in and are tailored for antimicrobial activity.

Substituent Effects

  • Carboxylic Acid (-COOH): Present in all compounds except the chromenone derivative (), the -COOH group enhances solubility and bioactivity. In the target compound, its position at C3 may influence binding affinity in enzymatic systems.
  • Electron-Withdrawing Groups (NO₂, F, Cl): The nitro group in increases electrophilicity, while fluorine in improves metabolic stability. Chlorine in enhances lipophilicity, impacting membrane permeability.

Biological Activity

7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C₁₁H₈N₂O₄
  • Molecular Weight : 232.19 g/mol
  • CAS Number : 929971-99-3

Antimicrobial Activity

Cinnamic acid derivatives, closely related to the structure of this compound, have exhibited antibacterial and antifungal activities. For example:

  • Antibacterial Effects : Certain cinnamic acid derivatives have shown significant activity against Staphylococcus aureus and other bacterial strains, which may suggest similar potential for the dioxino-cinnoline compound .

Neuroprotective Effects

Cinnoline derivatives have also been studied for their neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound is often influenced by their molecular structure. The presence of specific functional groups can enhance or diminish their activity:

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer3.11
Compound BAntimicrobial1.35
Compound CNeuroprotectiveN/A

Case Studies

While direct case studies on this compound are scarce, related compounds provide insights into its potential applications:

  • Cinnamic Acid Derivatives : A study highlighted the anticancer effects of various cinnamic acid derivatives on HepG2 cells with IC50 values indicating significant cytotoxicity compared to control agents.
  • Antimicrobial Screening : Derivatives were tested against multiple bacterial strains with varying degrees of efficacy noted across different structural modifications.

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